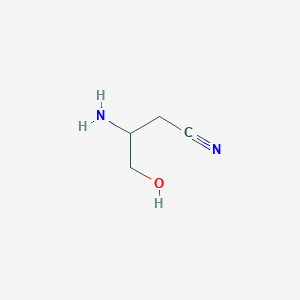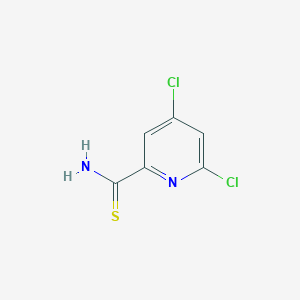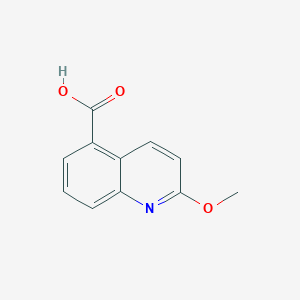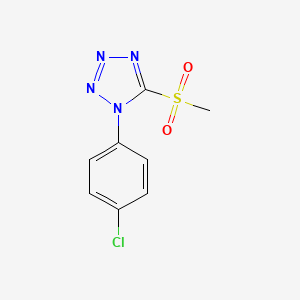
3-Amino-4-hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxybutanenitrile: is an organic compound with the molecular formula C4H8N2O It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Amino-4-hydroxybutanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide to an aldehyde or ketone, followed by subsequent reactions to introduce the amino group. For example, the reaction of 3-hydroxybutanenitrile with ammonia can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with specific solvents, using catalysts, and controlling temperature and pressure to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Various electrophiles can be used to introduce different substituents at the amino group.
Major Products Formed:
Oxidation: Formation of 3-amino-4-oxobutanenitrile.
Reduction: Formation of 3-amino-4-hydroxybutylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-4-hydroxybutanenitrile involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
3-Hydroxybutanenitrile: Lacks the amino group, making it less versatile in certain reactions.
4-Aminobutanenitrile: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness: 3-Amino-4-hydroxybutanenitrile is unique due to the presence of both hydroxy and amino groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C4H8N2O |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-amino-4-hydroxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c5-2-1-4(6)3-7/h4,7H,1,3,6H2 |
Clave InChI |
DQMOBWMCVNATOF-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)






